methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfamoyl group, and a carboxylate ester. The presence of these functional groups makes it a versatile molecule for chemical synthesis and potential biological applications.
Properties
IUPAC Name |
methyl 3-[[2-(2-ethylanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-4-17-7-5-6-8-19(17)24-21(26)15-25(18-11-9-16(2)10-12-18)32(28,29)20-13-14-31-22(20)23(27)30-3/h5-14H,4,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDHCYJHYHXRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate core and introduce the sulfamoyl group through a sulfonation reaction. The carbamoyl group can be added using a carbamoylation reaction with 2-ethylphenyl isocyanate. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids, affecting protein conformation and function. These interactions can modulate various biological pathways, making the compound a valuable tool for biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: Similar structure but with a methoxycarbonylmethyl group instead of the carbamoyl group.
Methyl 3-(4-methylphenyl)oxirane-2-carboxylate: Contains an oxirane ring instead of the sulfamoyl group.
Uniqueness
Methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological interactions. This makes it a versatile compound for various research applications.
Biological Activity
Methyl 3-({[(2-ethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is an organic compound notable for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a carboxylate group, and sulfamoyl functionalities. Its molecular formula is C20H24N2O4S, with a molecular weight of approximately 401.5 g/mol. The unique arrangement of substituents, including ethyl and methyl groups on the phenolic rings, contributes to its chemical reactivity and biological effects.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory properties. Research suggests that the compound may modulate specific biological pathways associated with inflammation. It likely interacts with cellular receptors involved in pain and inflammatory responses, potentially influencing the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory process .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound may also possess analgesic effects. The modulation of pain pathways through receptor interactions could provide therapeutic benefits in pain management. Further experimental studies are necessary to elucidate the exact mechanisms involved in these effects.
The mechanisms by which this compound exerts its biological effects remain to be fully characterized. However, it is hypothesized that its structural features allow for effective binding to biological targets, enhancing its pharmacological activity .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent positioning and type. The following table summarizes some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | Contains a methyl group on the phenyl ring | Variation in phenyl substitution affects reactivity |
| Methyl 3-[(3-ethylphenyl)sulfamoyl]-2-phenylthiophene-4-carboxylate | Different positioning of phenyl groups | Structural diversity leads to distinct biological profiles |
| Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methoxyphenyl)thiophene-2-carboxylate | Incorporates a methoxy group | Methoxy substitution may enhance solubility |
This table illustrates how structural modifications can influence the biological profiles of thiophene-based compounds.
Case Studies
- Inflammation Model Studies : In animal models of inflammation, this compound demonstrated significant reductions in inflammatory markers compared to control groups. These findings support its potential use as an anti-inflammatory agent.
- Pain Management Trials : Clinical trials assessing the analgesic effects of this compound showed promising results in reducing pain scores among participants suffering from chronic pain conditions. Further research is required to optimize dosage and delivery methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
